6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, substituted with a 4-methylphenylsulfanyl group and a 4,6,8-trimethylquinazolin-2-ylamino group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the 4-methylphenylsulfanyl group and the 4,6,8-trimethylquinazolin-2-ylamino group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.
Scientific Research Applications
6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one include other pyrimidinone derivatives and quinazoline-based compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23N5OS |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5OS/c1-13-5-7-18(8-6-13)30-12-17-11-20(29)26-23(25-17)28-22-24-16(4)19-10-14(2)9-15(3)21(19)27-22/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
UXNREVPZMWJVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC4=C(C=C(C=C4C(=N3)C)C)C |
Origin of Product |
United States |
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